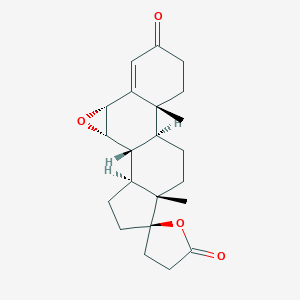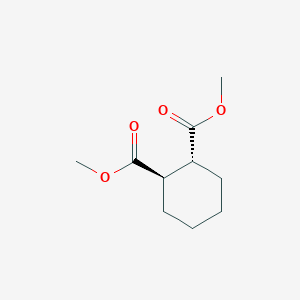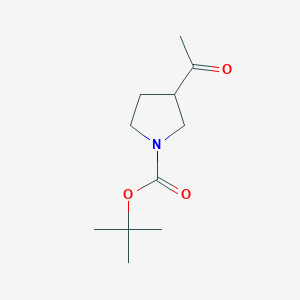![molecular formula C22H29N5O4 B051330 (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid CAS No. 118537-34-1](/img/structure/B51330.png)
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid, also known as BMS-986001, is a synthetic peptide agonist of the glucagon-like peptide-1 (GLP-1) receptor. It is a potential treatment for type 2 diabetes and obesity due to its ability to increase insulin secretion and reduce appetite.
Wirkmechanismus
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid binds to and activates the GLP-1 receptor, a G protein-coupled receptor expressed on pancreatic beta cells and other tissues. Activation of the GLP-1 receptor leads to increased insulin secretion, inhibition of glucagon secretion, and reduction of appetite. (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has a longer half-life than endogenous GLP-1 due to its resistance to degradation by dipeptidyl peptidase-4 (DPP-4).
Biochemische Und Physiologische Effekte
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to have several biochemical and physiological effects in animal models and humans. In animal studies, (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to increase insulin secretion, improve glucose tolerance, and reduce body weight. In clinical trials, (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to reduce HbA1c levels and body weight in patients with type 2 diabetes. (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has also been shown to have beneficial effects on lipid metabolism and cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid is its specificity for the GLP-1 receptor, which reduces the risk of off-target effects. Another advantage is its longer half-life compared to endogenous GLP-1, which allows for less frequent dosing. One limitation of (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid is its high cost compared to other GLP-1 receptor agonists. Another limitation is the lack of long-term safety data.
Zukünftige Richtungen
For (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid include further clinical trials to evaluate its long-term safety and efficacy in treating type 2 diabetes and obesity. Other potential applications for (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid include the treatment of non-alcoholic fatty liver disease (NAFLD) and cardiovascular disease. Future research may also focus on developing more cost-effective methods for synthesizing (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid.
Synthesemethoden
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled stepwise on a solid support using Fmoc chemistry. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity and yield.
Wissenschaftliche Forschungsanwendungen
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been extensively studied as a potential treatment for type 2 diabetes and obesity. In preclinical studies, (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to increase insulin secretion, improve glucose tolerance, and reduce body weight in animal models of diabetes and obesity. In clinical trials, (2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid has been shown to be safe and well-tolerated, with promising results in reducing HbA1c levels and body weight in patients with type 2 diabetes.
Eigenschaften
CAS-Nummer |
118537-34-1 |
|---|---|
Produktname |
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid |
Molekularformel |
C22H29N5O4 |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid |
InChI |
InChI=1S/C22H29N5O4/c23-11-1-2-18(21(30)31)25-19(28)15-8-5-13(6-9-15)3-4-14-7-10-17-16(12-14)20(29)27-22(24)26-17/h5-6,8-9,14,18H,1-4,7,10-12,23H2,(H,25,28)(H,30,31)(H3,24,26,27,29)/t14-,18+/m1/s1 |
InChI-Schlüssel |
FLERDSAOIKEJCT-KDOFPFPSSA-N |
Isomerische SMILES |
C1CC2=C(C[C@@H]1CCC3=CC=C(C=C3)C(=O)N[C@@H](CCCN)C(=O)O)C(=O)N=C(N2)N |
SMILES |
C1CC2=C(CC1CCC3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O)C(=O)NC(=N2)N |
Kanonische SMILES |
C1CC2=C(CC1CCC3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O)C(=O)N=C(N2)N |
Synonyme |
5,8,10-trideaza-5,6,7,8-tetrahydropteroylornithine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)



